
2-(4-Methoxyphenoxy)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 2,3,4,6-Tetra-O-benzyl-beta-D-galactopyranoside is a complex organic compound with the molecular formula C41H42O7. It is a derivative of galactopyranoside, where the hydroxyl groups are protected by benzyl groups, and the phenyl ring is methoxylated. This compound is primarily used in synthetic organic chemistry and carbohydrate chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2,3,4,6-Tetra-O-benzyl-beta-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactopyranoside with benzyl groups. The process begins with the selective benzylation of the hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The methoxylation of the phenyl ring is achieved using methoxybenzyl chloride under similar conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale benzylation and methoxylation reactions. These reactions are carried out in industrial reactors with controlled temperatures and pressures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2,3,4,6-Tetra-O-benzyl-beta-D-galactopyranoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl-protected hydroxyl groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Sodium methoxide, benzyl chloride.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Removal of benzyl protecting groups to yield free hydroxyl groups.
Substitution: Replacement of benzyl groups with other functional groups.
Scientific Research Applications
4-Methoxyphenyl 2,3,4,6-Tetra-O-benzyl-beta-D-galactopyranoside is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Used in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential role in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2,3,4,6-Tetra-O-benzyl-beta-D-galactopyranoside involves its interaction with specific molecular targets, primarily through its benzyl-protected hydroxyl groups. These groups can be selectively deprotected to reveal reactive hydroxyl groups, which can then participate in various biochemical pathways. The methoxy group on the phenyl ring can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside: Similar structure but with acetyl protecting groups instead of benzyl groups.
4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside: A related compound used in carbohydrate chemistry with different protecting groups and sugar moiety
Uniqueness
4-Methoxyphenyl 2,3,4,6-Tetra-O-benzyl-beta-D-galactopyranoside is unique due to its specific combination of benzyl and methoxy protecting groups, which provide stability and reactivity in synthetic applications. The benzyl groups can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H42O7/c1-42-35-22-24-36(25-23-35)47-41-40(46-29-34-20-12-5-13-21-34)39(45-28-33-18-10-4-11-19-33)38(44-27-32-16-8-3-9-17-32)37(48-41)30-43-26-31-14-6-2-7-15-31/h2-25,37-41H,26-30H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYYOIDTAHLOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
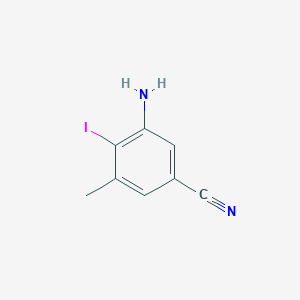
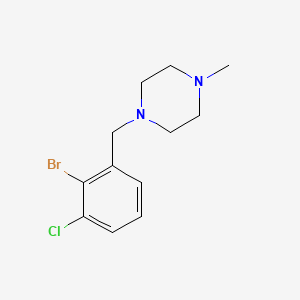
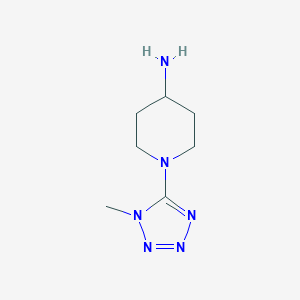
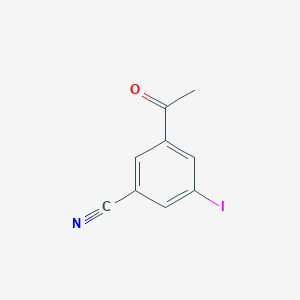
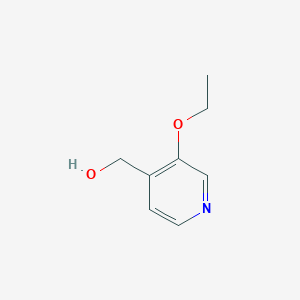


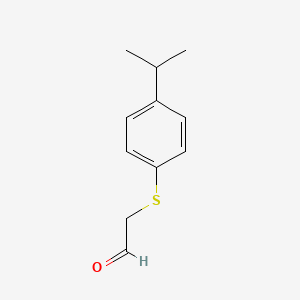
![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B13649606.png)
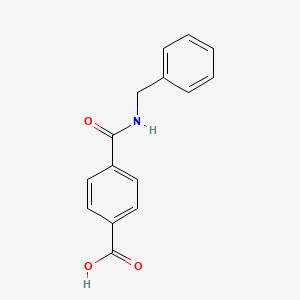
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B13649611.png)

![(S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13649616.png)
